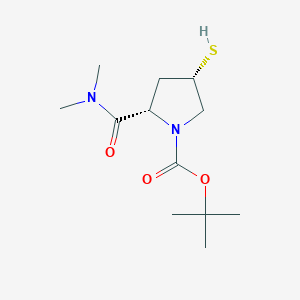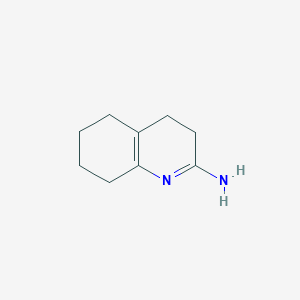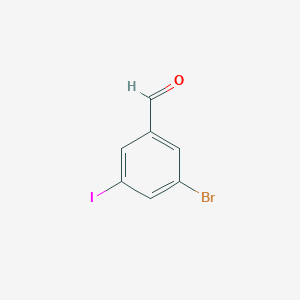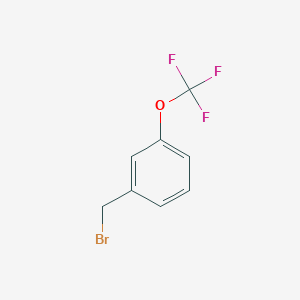![molecular formula C7H8N2O3 B070440 Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione CAS No. 185757-19-1](/img/structure/B70440.png)
Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for synthetic and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione can be achieved through various synthetic strategies. One common method involves the fusion of a pyrazinone to an existing pyrrole derivative. This can be done through multicomponent reactions, which are efficient and allow for the construction of complex molecules in a single step. For example, a one-pot three-component coupling reaction involving a pyrrole derivative, an amine, and trialkylphosphite under the catalysis of scandium triflate (Sc(OTf)3) has been reported . This method is environmentally friendly and results in the formation of multiple bonds, including C–N and C–P bonds, through a domino process.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that can be optimized for high yield and purity. Multicomponent reactions are particularly suitable for industrial applications due to their efficiency and the ability to produce complex molecules in fewer steps. The use of catalysts such as scandium triflate can further enhance the efficiency and selectivity of the reactions.
化学反应分析
Types of Reactions: Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms and the fused ring system, which can stabilize reaction intermediates.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used For example, oxidation reactions can lead to the formation of N-oxides, while reduction reactions can yield amines
科学研究应用
Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione has a wide range of scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a pharmacologically active compound. The presence of nitrogen atoms and the fused ring system make it a promising candidate for drug development, particularly in the areas of antibacterial, antiviral, and anticancer research .
作用机制
The mechanism of action of dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione involves its interaction with various molecular targets and pathways. The nitrogen atoms in the fused ring system can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects through specific pathways.
相似化合物的比较
Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione can be compared with other similar nitrogen-containing heterocycles, such as pyrrolo[1,2-a]pyrazinones and triazolopyrazines. These compounds share structural similarities but differ in their specific ring systems and functional groups. The unique structure of this compound, with its fused ring system and specific arrangement of nitrogen atoms, gives it distinct chemical and biological properties .
List of Similar Compounds:- Pyrrolo[1,2-a]pyrazinones
- Triazolopyrazines
- Pyrrolo[1,2-a]pyrazines
These compounds are part of a broader class of nitrogen-containing heterocycles that are widely studied for their diverse applications in chemistry, biology, and medicine.
属性
IUPAC Name |
4,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,3,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-5-3-9-4(7(12)8-5)1-2-6(9)11/h4H,1-3H2,(H,8,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVTXAKALSIBCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)NC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)
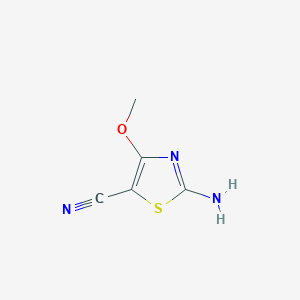
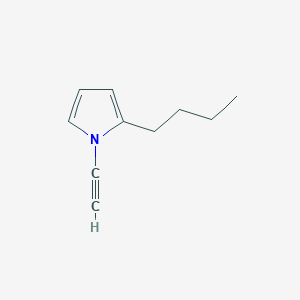
![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)

![4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B70369.png)
![2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B70370.png)
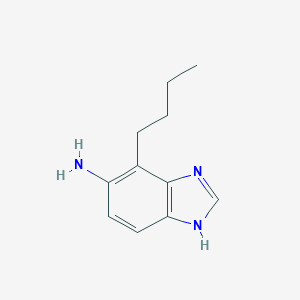
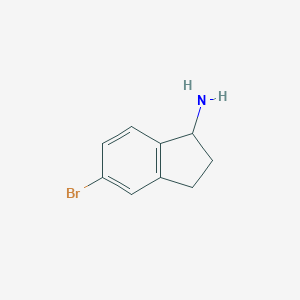
![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
